Magnesium nitrate

Catalog No.
S593291
CAS No.
10377-60-3
M.F
Mg(NO3)2
MgN2O6
M. Wt
148.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium nitrate

CAS Number

10377-60-3

Product Name

Magnesium nitrate

IUPAC Name

magnesium;dinitrate

Molecular Formula

Mg(NO3)2
MgN2O6

Molecular Weight

148.32 g/mol

InChI

InChI=1S/Mg.2NO3/c;2*2-1(3)4/q+2;2*-1

InChI Key

YIXJRHPUWRPCBB-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2]

solubility

Very soluble in water
71.2 g/100g H2O at 25 °C
Solubility in water: very good

Synonyms

magnesium nitrate

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2]

The exact mass of the compound Magnesium nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in water71.2 g/100g h2o at 25 °csolubility in water: very good. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. It belongs to the ontological category of inorganic nitrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Magnesium nitrate (CAS 10377-60-3), predominantly utilized in its hexahydrate form, is a highly water-soluble, inorganic oxidizing agent with distinct thermal and hygroscopic properties. In industrial and laboratory procurement, it is primarily valued for its clean thermal decomposition profile, its strong affinity for water, and its high latent heat of fusion. Unlike many other magnesium salts, magnesium nitrate decomposes entirely into magnesium oxide and volatile nitrogen oxides upon calcination, leaving no solid anionic residues. This makes it a critical baseline material for high-purity precursor applications, extractive distillation processes, and medium-temperature phase change material (PCM) formulations, where its specific thermodynamic and chemical properties dictate its selection over alternative magnesium sources[1].

Substituting magnesium nitrate with other common magnesium salts, such as magnesium sulfate or magnesium chloride, introduces severe process limitations. In the synthesis of high-purity magnesium oxide (MgO) for catalysts or advanced ceramics, sulfate and chloride precursors require significantly higher calcination temperatures and often leave trace sulfur or chlorine impurities that poison catalytic sites or degrade electronic properties [1]. In chemical processing, specifically the concentration of nitric acid via extractive distillation, substituting magnesium nitrate with sulfuric acid drastically increases the corrosivity of the system, necessitating much more expensive, high-alloy construction materials[2]. Furthermore, in thermal energy storage applications, replacing magnesium nitrate hexahydrate with organic phase change materials like paraffin results in a substantially lower volumetric heat capacity and poorer thermal conductivity, requiring larger, less efficient heat exchanger designs [3].

Dehydrating Efficiency and Capital Cost Reduction in Extractive Distillation

In the production of concentrated nitric acid (CNA), weak nitric acid forms a maximum boiling azeotrope at 69 wt%, preventing further concentration by simple distillation. Magnesium nitrate (typically utilized as a 72 wt% solution) acts as a highly effective dehydrating agent to break this azeotrope, enabling the production of up to 99 wt% nitric acid [1]. While sulfuric acid can also be used as a dehydrating agent, magnesium nitrate solutions are significantly less corrosive. This allows chemical plants to utilize less expensive materials of construction and simplifies the vacuum concentration process for recycling the dehydrating agent, making the magnesium nitrate route substantially less capital-intensive than the sulfuric acid method [1].

Evidence DimensionCorrosivity and Capital Intensity in Azeotrope Breaking
Target Compound DataMagnesium nitrate (72 wt%): Breaks 69% HNO3 azeotrope with lower corrosivity, allowing standard alloy construction.
Comparator Or BaselineSulfuric acid: Breaks azeotrope but requires highly corrosion-resistant, expensive alloys.
Quantified DifferenceAchieves 99 wt% HNO3 concentration with significantly reduced capital expenditure for plant construction.
ConditionsExtractive distillation of weak nitric acid to superazeotropic concentrations (>98 wt%).

Procuring magnesium nitrate for nitric acid concentration directly lowers the capital expenditure required for corrosion-resistant distillation columns and recovery equipment.

Volumetric Heat Storage Density in Phase Change Applications

Magnesium nitrate hexahydrate is highly effective as a medium-temperature phase change material (PCM) for industrial and building heat storage. It exhibits a melting point of approximately 89–92 °C and a latent heat of fusion of 151.3 J/g [1]. When evaluated for volumetric heat storage density, magnesium nitrate hexahydrate achieves approximately 420 MJ/m³ [1]. This is roughly 2.5 times higher than the sensible heat storage capacity of water over a comparable 40 °C temperature differential, and it offers significantly faster charging/discharging rates and higher thermal conductivity than organic PCMs like paraffin [1].

Evidence DimensionVolumetric Heat Storage Density
Target Compound DataMagnesium nitrate hexahydrate: ~420 MJ/m³ (Latent heat ~151.3 J/g at 91.8 °C).
Comparator Or BaselineWater (sensible heat): ~168 MJ/m³ (assuming a 40 °C delta).
Quantified Difference2.5x higher volumetric heat storage density compared to water.
ConditionsThermal energy storage systems operating in the 20–99 °C range.

Allows engineers to design highly compact thermal energy storage units for medium-temperature waste heat recovery, saving physical space and improving thermal efficiency.

Precursor Purity and Crystallite Size Control in MgO Synthesis

In the bottom-up synthesis of magnesium oxide (MgO) nanoparticles via co-precipitation or combustion, the choice of magnesium precursor dictates the final purity and morphology. Magnesium nitrate is preferred over magnesium sulfate or chloride because the nitrate anion decomposes cleanly into volatile nitrogen oxides during calcination, leaving no solid residue[1]. This clean decomposition enables the production of ultra-fine MgO with average crystallite sizes as small as 11–15 nm and specific surface areas exceeding 100 m²/g [1]. In contrast, sulfate and chloride precursors require higher calcination temperatures to drive off the anions, which promotes undesirable particle sintering and often leaves trace impurities that poison catalytic activity.

Evidence DimensionThermal Decomposition Residue and Particle Size
Target Compound DataMagnesium nitrate: Clean decomposition to NOx gases, yielding 11–15 nm MgO crystallites.
Comparator Or BaselineMagnesium sulfate / chloride: Leaves S/Cl residues, requiring higher calcination temps that cause sintering.
Quantified DifferenceEliminates anion contamination and prevents high-temperature sintering, preserving >100 m²/g surface area.
ConditionsCo-precipitation or sol-gel synthesis followed by thermal calcination.

Essential for procuring a precursor that guarantees high-purity, high-surface-area MgO for sensitive catalytic, refractory, or electronic applications.

Extractive Distillation for Concentrated Nitric Acid

Magnesium nitrate is the optimal dehydrating agent for breaking the 69 wt% nitric acid-water azeotrope. Because it allows for the use of standard alloy equipment rather than the highly specialized, expensive corrosion-resistant materials required by sulfuric acid, it is the preferred choice for cost-effective, large-scale production of 98-99% concentrated nitric acid (CNA) [1].

Medium-Temperature Thermal Energy Storage

Due to its high latent heat of fusion (~151 J/g) and melting point near 90 °C, magnesium nitrate hexahydrate is highly suited for compact phase change material (PCM) modules. It is specifically deployed in industrial waste heat recovery and solar thermal systems where volumetric constraints require a heat storage density significantly greater than that of water [2].

Synthesis of High-Purity MgO Catalyst Supports

For the manufacturing of nanoscale magnesium oxide used in heterogeneous catalysis and advanced ceramics, magnesium nitrate is the precursor of choice. Its ability to decompose cleanly without leaving sulfur or chlorine residues ensures that the resulting MgO maintains a high specific surface area and remains free of catalyst-poisoning impurities[3].

Physical Description

Magnesium nitrate appears as a white crystalline solid. Produces toxic oxides of nitrogen if heated to decomposition. Used in pyrotechnics.
Liquid; PelletsLargeCrystals
HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS.

Color/Form

White cubic crystals

Boiling Point

Decomposes at 626° F (USCG, 1999)

Density

1.46 (USCG, 1999)
Approx 2.3

Melting Point

192 °F (USCG, 1999)

UNII

77CBG3UN78

GHS Hazard Statements

Aggregated GHS information provided by 2484 companies from 30 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 131 of 2484 companies. For more detailed information, please visit ECHA C&L website;
Of the 29 notification(s) provided by 2353 of 2484 companies with hazard statement code(s):;
H272 (89.33%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (44.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The stem juice of the banana plant (Musa species) has been used as an arrow poison by African tribesmen. Lyophilized, partially purified extracts of the juice augment and then block both directly and indirectly evoked contractions of the mouse diaphragm. ...In the mouse isolated phrenic nerve-hemidiaphragm preparation, the pharmacological profile of the first /active ingredient/... was similar to that for authentic potassium nitrate which augments in low concentrations, and in higher concentrations augments, and then blocks both directly evoked muscle contraction the neuromuscular transmission. The second component had a profile of activity similar to that for authentic magnesium nitrate which only blocks neuromuscular transmission. It can be concluded that the two major active principles in the banana stem juice are potassium nitrate and magnesium nitrate.

Vapor Pressure

0.494 mm Hg @ 25 °C (65.2 Pa)

Pictograms

Irritant

Oxidizer;Irritant

Impurities

Magnesium nitrate is prepared by dissolving magnesium oxide, hydroxide, or carbonate in nitric acid, followed by evaporation and crystallization at room temperature. Impurities such as calcium, iron, and aluminum are precipitated by pretreatment of the solution with slight excess of magnesium oxide, followed by filtration.

Other CAS

10377-60-3

Associated Chemicals

Magnesium nitrate hexahydrate; 13446-18-9[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-67]
Magnesium nitrate dihydrate; 15750-45-5[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-67]

Wikipedia

Magnesium nitrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Hair conditioning

Methods of Manufacturing

Action of nitric acid on magnesium oxide with subsequent crystallization.
Magnesium nitrate is prepared by dissolving magnesium oxide, hydroxide, or carbonate in nitric acid, followed by evaporation and crystallization at room temperature.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
Construction
Explosives manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Printing ink manufacturing
Nitric acid, magnesium salt (2:1): ACTIVE
Formulator or Distributor/Dealer: Chemical Dynamics, Inc, PO Box 486, Plant City, FL 33566
Distributors/Dealers: Helena Chemical Co, 5100 Popular, Suite 3200, Memphis, TN 38137; Imperial Products, Inc, 151 Wymore Rd, Suite 610, Altamonte Springs, FL 32701

Storage Conditions

Protect against physical damage. Store in cool, dry place; avoid storage on wood floors. Separate from combustible, organic or other readily oxidizable materials. Immediately remove and dispose of any spilled nitrate.

Interactions

Binding of iron to transferrin was studied by loading iron(III) onto apotransferrin in a chloride and a nitrilotriacetate form. When magnesium (as magnesium nitrate solution) was added, a marked increase occurred in both the rate of iron binding and the maximum level of iron loaded on transferrin using either iron salt. In the absence of magnesium the amount of iron required to achieve 50% saturation of the binding sites was 0.00016 M, whereas when magnesium was added, only about one third as much iron (54 uM) was required.

Dates

Last modified: 08-15-2023

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